N-[2-(4-methoxyphenoxy)ethyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-11-17-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROQDMAPRJEFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-[2-(4-methoxyphenoxy)ethyl]benzamide
The most common and direct route for synthesizing this compound involves the acylation of an amine with a benzoyl derivative. This is a classic example of amide bond formation, a fundamental transformation in organic chemistry.
The construction of the target molecule relies on two primary precursors: 2-(4-methoxyphenoxy)ethanamine and a benzoylating agent (such as benzoyl chloride or benzoic acid).
Synthesis of 2-(4-methoxyphenoxy)ethanamine: This key intermediate is not commonly available commercially and must be synthesized. A general and effective method starts from 4-methoxyphenol (B1676288) and involves a two-step process.
Etherification: The synthesis begins with a Williamson ether synthesis. 4-methoxyphenol is deprotonated by a base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding phenoxide. This nucleophile then reacts with a two-carbon electrophile like 2-chloroethanol (B45725) to form the intermediate 2-(4-methoxyphenoxy)ethanol. The reaction is often carried out in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to improve efficiency.
Conversion of Alcohol to Amine: The hydroxyl group of the intermediate alcohol is then converted into an amine. This can be achieved through several methods, including:
Mitsunobu Reaction: Reaction with phthalimide (B116566) under Mitsunobu conditions, followed by hydrazinolysis (the Gabriel synthesis).
Halogenation and Substitution: Conversion of the alcohol to an alkyl halide (e.g., with thionyl chloride) followed by reaction with an ammonia (B1221849) source, such as sodium azide (B81097) and subsequent reduction, or direct displacement with ammonia.
Tosyl Protection and Substitution: Conversion of the alcohol to a tosylate, which is a good leaving group, followed by nucleophilic substitution with an amine equivalent.
An alternative route to a related precursor, 2-(2-methoxyphenoxy)ethylamine, involves reacting guaiacol (B22219) with 2-methyloxazoline to form an N-acetylated intermediate, which is then hydrolyzed with acid to yield the desired amine. google.com A similar strategy could be adapted using 4-methoxyphenol.
Benzoylating Agents: The second precursor is typically benzoyl chloride or benzoic acid . Benzoyl chloride is highly reactive and often used for direct acylation. If benzoic acid is used, a coupling agent is required to activate the carboxylic acid for amide bond formation. smolecule.com
The coupling of 2-(4-methoxyphenoxy)ethanamine with a benzoylating agent to form the final product is an N-acylation reaction. The conditions can be optimized to maximize yield and purity.
Acylation with Benzoyl Chloride (Schotten-Baumann Conditions): A straightforward method involves reacting the amine with benzoyl chloride in a suitable solvent. nih.gov
Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. nih.govresearchgate.net
Base: An acid scavenger, such as triethylamine (B128534) or pyridine (B92270), is added to neutralize the HCl byproduct generated during the reaction. nih.gov
Temperature: The reaction is often performed at a reduced temperature (e.g., 0 °C) during the addition of the acyl chloride to control the exothermic reaction, followed by stirring at room temperature for several hours to ensure completion. nih.gov
Acylation with Benzoic Acid (Amide Coupling): When starting with benzoic acid, a coupling agent is necessary to form an activated intermediate that readily reacts with the amine.
Coupling Agents: Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.comnih.gov Other activators like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) can also be employed. mdpi.com
Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) are often preferred for these reactions. smolecule.comjetir.org
Additives: Sometimes, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are included to improve yields and reduce side reactions. nih.gov
The table below summarizes typical reaction conditions.
| Parameter | Condition | Purpose |
| Acylating Agent | Benzoyl Chloride | High reactivity, direct acylation. |
| Benzoic Acid | Requires activation, used with coupling agents. | |
| Solvent | Dichloromethane (DCM), Acetonitrile | Inert medium for the reaction. nih.govresearchgate.net |
| Dimethylformamide (DMF) | Dissolves reactants for coupling reactions. smolecule.com | |
| Base/Catalyst | Triethylamine, Pyridine | Acid scavenger for acyl chloride reactions. nih.gov |
| EDC, DCC, TBTU | Coupling agents to activate carboxylic acids. smolecule.commdpi.com | |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. nih.gov |
After the reaction is complete, a standard aqueous workup is typically performed. This involves diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate (B1210297). nih.gov The organic layer is then washed sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted amine and base, followed by a dilute base (e.g., NaHCO₃ solution) to remove unreacted benzoic acid, and finally with brine. nih.govmdpi.com
The crude product obtained after evaporating the solvent is often purified using one of the following methods:
Column Chromatography: Purification over silica (B1680970) gel is a common method to separate the desired product from impurities. nih.gov A gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used for elution.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) can yield a highly pure product. google.com
Yields for this type of acylation reaction are generally good, often exceeding 70-80%, provided the starting materials are pure and the reaction conditions are optimized. nih.gov
Synthesis of this compound Derivatives and Analogs
The synthetic framework for this compound is highly adaptable, allowing for the synthesis of a wide range of derivatives and analogs through modifications of either the benzamide (B126) portion or the phenoxyethyl linker.
Derivatives can be readily synthesized by replacing benzoyl chloride or benzoic acid with a substituted counterpart. This allows for the introduction of various functional groups onto the phenyl ring of the benzamide moiety, altering the electronic and steric properties of the molecule. The fundamental reaction conditions for the N-acylation remain largely the same. researchgate.net
The following table showcases examples of derivatives created by this strategy.
| Starting Carboxylic Acid/Acyl Chloride | Resulting Derivative Name | Reference |
| 4-Methoxybenzoyl chloride | 4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide | smolecule.com |
| 4-Formylbenzoic acid | N-[2-(4-methoxyphenoxy)ethyl]-4-formylbenzamide | smolecule.com |
| 3-Methoxybenzoic acid | 3-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
| Naphthalene-1-sulfonyl chloride | N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide (Analog) | mdpi.com |
Modifications to the phenoxyethyl portion of the molecule are achieved by altering the starting materials for the precursor synthesis.
Varying the Phenol (B47542): By substituting 4-methoxyphenol with other substituted phenols in the initial Williamson ether synthesis, a variety of analogs can be produced. For example, using p-cresol (B1678582) would result in a 4-methylphenoxy linker, while using guaiacol would yield a 2-methoxyphenoxy linker. niscpr.res.innih.gov
Varying the Ethylamine Linker: The length and nature of the linker can also be changed. For instance, using 3-chloropropanol instead of 2-chloroethanol in the initial step would lead to a phenoxypropylamine intermediate, ultimately resulting in an N-[3-(4-methoxyphenoxy)propyl]benzamide analog.
These modifications demonstrate the modularity of the synthetic approach, enabling systematic exploration of the chemical space around the parent compound.
Substitutions on the Methoxyphenoxy Group
Modifications of the 4-methoxyphenoxy moiety in this compound can lead to a diverse array of derivatives with potentially altered chemical properties. Key transformations include demethylation to the corresponding phenol and electrophilic substitution on the aromatic ring.
Demethylation: The cleavage of the methyl ether to yield the phenolic derivative, N-[2-(4-hydroxyphenoxy)ethyl]benzamide, is a pivotal transformation. This reaction increases the polarity of the molecule and introduces a new functional group amenable to further derivatization. A variety of reagents can be employed for this purpose, with common methods relying on Lewis acids or strong protic acids. For instance, boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. The reaction typically proceeds in an inert solvent, such as dichloromethane, at low temperatures. Another approach involves the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures.
Recent advancements have explored more sustainable methods for demethylation. For example, the use of iodocyclohexane (B1584034) has been shown to effectively demethylate methoxy (B1213986) groups on lignin-derived compounds, which could be applicable to the target molecule. nih.gov Furthermore, catalytic systems, such as those based on γ-alumina, are being developed for the high-yield demethylation of aromatic compounds containing methoxy groups. mdpi.com
Electrophilic Aromatic Substitution: The phenoxy ring, activated by the electron-donating methoxy and ether oxygen groups, is susceptible to electrophilic aromatic substitution. These reactions, such as halogenation and nitration, typically occur at the positions ortho to the activating ether linkage.
For example, direct bromination of the aromatic ring can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of this reaction is directed by the existing substituents. Similarly, chlorination can be performed using reagents like N-chlorosuccinimide (NCS). Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The resulting nitro-substituted derivatives can be further transformed, for instance, by reduction to the corresponding amino group, opening up avenues for further functionalization.
Table 1: Selected Methods for Substitution on the Methoxyphenoxy Group
| Transformation | Reagent/Catalyst | Product | Notes |
|---|---|---|---|
| Demethylation | Boron tribromide (BBr₃) | N-[2-(4-hydroxyphenoxy)ethyl]benzamide | High efficiency at low temperatures. |
| Demethylation | Hydrobromic acid (HBr) | N-[2-(4-hydroxyphenoxy)ethyl]benzamide | Requires higher temperatures. |
| Bromination | N-Bromosuccinimide (NBS) | N-[2-(3-bromo-4-methoxyphenoxy)ethyl]benzamide | Regioselective bromination ortho to the ether linkage. |
| Nitration | Nitric acid/Sulfuric acid | N-[2-(4-methoxy-3-nitrophenoxy)ethyl]benzamide | Introduction of a nitro group for further functionalization. |
Advanced Synthetic Approaches and Chemo-enzymatic Strategies
Modern synthetic chemistry offers sophisticated tools to construct the this compound scaffold and its derivatives with high efficiency and selectivity. These include advanced catalytic systems and the burgeoning field of chemo-enzymatic synthesis.
Advanced Synthetic Approaches: The formation of the diaryl ether and the amide bond are the two critical steps in the synthesis of the target molecule. Advanced methods for these transformations often rely on metal-catalyzed cross-coupling reactions.
The Ullmann condensation, a classical method for diaryl ether synthesis, has been significantly improved through the use of copper catalysts with various ligands, allowing for milder reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for the formation of the C-N bond in the benzamide moiety, offering a broad substrate scope and high functional group tolerance.
For the synthesis of the core structure, one advanced approach involves the acylation of 2-(4-methoxyphenoxy)ethan-1-amine with a substituted benzoyl chloride. The synthesis of the key amine intermediate can be achieved through various routes, including the reaction of 4-methoxyphenol with 2-chloroethanamine or by reductive amination of (4-methoxyphenoxy)acetaldehyde.
Table 2: Advanced Synthetic Methods for Key Bond Formations
| Bond Formation | Catalytic System | Key Reactants | Advantage |
|---|---|---|---|
| Diaryl Ether (C-O) | Copper(I) iodide/Ligand | Aryl halide and a phenol | Milder conditions than classical Ullmann reaction. |
| Amide (C-N) | Palladium/Buchwald-Hartwig ligand | Aryl halide and an amine | Broad substrate scope and high functional group tolerance. |
Chemo-enzymatic Strategies: The integration of enzymatic transformations into synthetic routes offers remarkable selectivity and sustainability. For the synthesis and modification of this compound, several chemo-enzymatic strategies can be envisioned.
Lipase-Catalyzed Amidation: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for the formation of amide bonds. nih.govnih.govresearchgate.net A plausible chemo-enzymatic route would involve the lipase-catalyzed reaction between a benzoic acid derivative and 2-(4-methoxyphenoxy)ethan-1-amine. This approach avoids the need for activating agents for the carboxylic acid and often proceeds under mild conditions with high chemoselectivity. For instance, the synthesis of Ranolazine, a compound containing a 2-methoxyphenoxy moiety, has been achieved using lipase-catalyzed kinetic resolution. researchgate.netebrary.net
Enzymatic Demethylation: Cytochrome P450 monooxygenases have been engineered to perform selective O-demethylation of aromatic methoxy groups. almacgroup.comresearchgate.net An engineered P450 enzyme could potentially be used to convert this compound to its corresponding phenol derivative under mild, aqueous conditions, offering a green alternative to harsh chemical reagents.
Regioselective Enzymatic Hydroxylation: Enzymes can also be used to introduce hydroxyl groups at specific positions on the aromatic rings. For example, tyrosinase enzymes can oxidize phenols to highly reactive o-quinones, which can then be coupled with other nucleophiles. chemrxiv.orgnih.gov This could be a strategy to further functionalize the demethylated product.
Transaminase-Based Synthesis of the Amine Precursor: The key intermediate, 2-(4-methoxyphenoxy)ethan-1-amine, could be synthesized enantioselectively using transaminase enzymes. These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, providing a chiral building block for the synthesis of optically active derivatives of the target compound.
These chemo-enzymatic approaches highlight the potential for developing more sustainable and selective synthetic routes to this compound and its analogs, paving the way for the creation of novel compounds with tailored properties.
Biological Activities and Molecular Mechanistic Studies
Antiprotozoal Research: Focus on Anthelmintic Activity of N-[2-(4-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide Analogs
While research specifically detailing the anthelmintic properties of N-[2-(4-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is limited in publicly available literature, the broader class of benzamides and dinitrobenzamides has been investigated for antiparasitic activities. These studies provide a foundational understanding of the potential mechanisms by which such compounds might exert their effects.
In Vitro Studies on Nematode Growth and Viability
In vitro assays are crucial for the initial screening and evaluation of potential anthelmintic compounds. tandfonline.com These tests typically assess a compound's ability to inhibit the growth, motility, and viability of nematodes. tandfonline.com For instance, the egg hatch assay is a common method used to determine the ovicidal activity of compounds, particularly against benzimidazoles, by quantifying the hatching of nematode eggs in the presence of the test substance. nih.gov Another key in vitro method is the larval motility or mortality assay, where the effect of a compound on the movement and survival of larval stages is observed. nih.gov
Investigations into Biochemical Pathway Disruption
The mechanism of action of many anthelmintics involves the disruption of critical biochemical pathways within the parasite, leading to paralysis, starvation, and death. msdvetmanual.com Benzimidazoles, a well-known class of anthelmintics, function by binding to the parasite's β-tubulin, which inhibits microtubule polymerization and disrupts essential cellular functions. nih.gov Other anthelmintics act as nicotinic acetylcholine (B1216132) receptor agonists, causing spastic paralysis in nematodes. msdvetmanual.comresearchgate.net
Although the precise biochemical targets of N-[2-(4-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide are not elucidated, the 3,5-dinitrobenzamide (B1662146) core is of interest. Dinitroaniline compounds, which share a similar dinitro-aromatic structure, are known to have various biological activities. Furthermore, 3,5-dinitrobenzamide derivatives have been synthesized and evaluated for antimycobacterial activity, suggesting that this chemical moiety can interact with biological targets in microorganisms. nih.gov It is plausible that dinitrobenzamide analogs could interfere with parasitic metabolic pathways, such as energy metabolism or neuromuscular function, which are common targets for anthelmintics. msdvetmanual.com However, without specific research, this remains speculative. The development of resistance to existing anthelmintics underscores the need to investigate new chemical entities and their mechanisms of action. nih.govnih.gov
Anticancer and Antiproliferative Activity Investigations
In contrast to the limited data on its anthelmintic properties, the anticancer and antiproliferative activities of benzamide (B126) derivatives have been more extensively studied. This research has revealed multiple mechanisms through which these compounds can inhibit cancer cell growth, including the modulation of cellular pathways, induction of apoptosis, and cell cycle arrest.
Modulation of Cellular Pathways by Benzamide Derivatives
Benzamide derivatives have been shown to exert their anticancer effects by targeting various cellular pathways. A notable mechanism for some benzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair. Various benzamide compounds have also been found to inhibit the efflux activity of the ABCG2 transporter, a protein that can confer multidrug resistance in cancer cells. nih.gov
Some benzamide derivatives have been reported to exhibit histone deacetylase (HDAC) inhibitory activity. nih.gov For example, compound 7j showed potent inhibition of HDAC1, HDAC2, and HDAC3 isoforms, with IC50 values of 0.65, 0.78, and 1.70 μM, respectively. nih.gov This inhibition of HDAC enzymes is often associated with antiproliferative effects. nih.gov
Induction of Apoptosis in Cancer Cell Models (Preclinical)
A significant body of research has demonstrated that benzamide derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism for the efficacy of many chemotherapeutic agents. For instance, a novel imidazo-benzamide derivative, TBUEIB, was found to induce apoptosis in A549 lung cancer cells. nih.gov Similarly, certain 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to be potent inducers of apoptosis in breast (MDA-MB-231), pancreatic (SUIT-2), and colon (HT-29) cancer cell lines. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, were observed in cells treated with these compounds. nih.gov
The apoptotic effect of some benzamide derivatives is dose-dependent. For example, a benzo mdpi.comresearchgate.netoxepino[3,2-b] pyridine (B92270) derivative, MPOBA, induced a significant increase in the percentage of total apoptosis in REM134 canine mammary cancer cells, from 5.14% in untreated cells to 28.75% when treated with 200 µM of the compound. mdpi.com The table below summarizes the cytotoxic activity of various benzamide derivatives in different cancer cell lines, often linked to their ability to induce apoptosis.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Source |
| 3,4,5-trihydroxy-N-hexyl benzamide | Colon HCT-116 | 0.07 µM | ui.ac.id |
| Benzimidazole (B57391) 4 | Breast MCF-7 | 8.86 ± 1.10 μg/mL | nih.gov |
| Benzimidazole 2 | Colon HCT-116 | 16.2 ± 3.85 μg/mL | nih.gov |
| Imidazo[1,2-a]pyrimidine 4d | Breast MDA-MB-231 | 35.1 µM | researchgate.net |
| Imidazo-benzamide TBUEIB | Lung A549 | 106 μM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide 5e | Breast MDA-MB-231 | 0.4 µM | nih.gov |
| Benzamide derivative 7j | Breast MCF-7 | 0.83 µM | nih.gov |
| Benzimidazole derivative 10 | A549 | 0.33 µM | nih.gov |
| Benzimidazole derivative 13 | MDA-MB-231 | 0.38 µM | nih.gov |
Cell Cycle Arrest Mechanisms (Preclinical)
In addition to inducing apoptosis, many benzamide derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.
For example, certain benzimidazole derivatives have been shown to arrest the cell cycle in different phases depending on the compound and the cancer cell line. In one study, compound 10 arrested the cell cycle in the G1 and G2 phases in A549 lung cancer cells, while compound 13 arrested the cell cycle in the G1 phase. mdpi.com In MDA-MB-231 breast cancer cells, compound 13 caused an increase in the G1 and S phase populations, while compound 10 led to an accumulation of cells in the G2 and S phases. mdpi.com Another study on a novel indole-isatin hybrid, compound 8a , showed that it arrested T-47D breast cancer cells in the G2/M phase, with a significant increase in the sub-G1 population, which is indicative of apoptosis. tandfonline.com
The table below provides data on the effects of specific benzimidazole derivatives on the cell cycle distribution in different cancer cell lines.
| Compound | Cancer Cell Line | Cell Cycle Phase Arrest | Percentage of Cells in Arrested Phase (Treated vs. Control) | Source |
| Compound 10 | A549 (Lung) | G1 and G2 | G1: 34.66% vs 32.88%; G2: 33.01% vs 29.13% | mdpi.com |
| Compound 13 | A549 (Lung) | G1 | Not specified | mdpi.com |
| Compound 10 | MDA-MB-231 (Breast) | G2 and S | G2: 44.58% vs 35.96%; S: 37.82% vs 35.51% | mdpi.com |
| Compound 13 | MDA-MB-231 (Breast) | G1 and S | G1: 34.88% vs 28.51%; S: 41.14% vs 35.51% | mdpi.com |
| Compound 8a | T-47D (Breast) | G2/M | 34.05% vs 19.19% | tandfonline.com |
Antimicrobial and Antifungal Activity Assessment
While direct studies on N-[2-(4-methoxyphenoxy)ethyl]benzamide are not available, the benzamide scaffold is a common feature in many compounds investigated for their therapeutic properties.
Broad-Spectrum Antibacterial Research
A thorough search of scientific databases did not yield any studies specifically evaluating the broad-spectrum antibacterial activity of this compound. However, research into the broader family of benzamide derivatives indicates that this chemical class is a fertile ground for the discovery of new antibacterial agents. nanobioletters.comnih.gov For instance, various substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comresearchgate.net Studies on compounds like 3-methoxybenzamide (B147233) derivatives have shown them to be promising leads against Gram-positive bacteria, including Staphylococcus aureus. nih.gov Another next-generation benzamide, TXH9179, has shown superior bactericidal potency against a wide array of clinical isolates of both methicillin-sensitive and methicillin-resistant S. aureus (MRSA). nih.gov These findings suggest that the benzamide core structure is a viable pharmacophore for antibacterial activity, though the specific contribution of the 2-(4-methoxyphenoxy)ethyl moiety in the title compound remains uninvestigated.
Specific Antifungal Efficacy against Pathogenic Strains
There is no specific research available on the antifungal efficacy of this compound against pathogenic strains. However, related benzamide structures have shown significant promise in this area. For example, novel benzamide derivatives that also contain a triazole moiety have been synthesized and tested against various phytopathogenic fungi. nih.gov Several of these compounds exhibited potent activity, with some showing efficacy superior to the commercial fungicide myclobutanil (B1676884) against certain fungal species like Alternaria alternata. nih.gov The structure-activity relationship in that study indicated that the presence of halogen atoms on the benzene (B151609) ring could significantly enhance antifungal activity. nih.gov Similarly, benzimidazole derivatives, which share structural similarities with benzamides, have also been explored for their antifungal properties, showing good activity against various fungal species. nih.gov
Anti-biofilm Formation Studies
No dedicated studies on the anti-biofilm formation capabilities of this compound have been published. Biofilms are a significant challenge in treating persistent infections, and there is considerable research into finding compounds that can inhibit their formation or eradicate them. frontiersin.orgnih.gov Within this field, some complex amide derivatives have been investigated. For example, semi-synthetic amide derivatives of di-rhamnolipids demonstrated improved activity in inhibiting biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. frontiersin.org Another study identified a benzamide derivative, 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide, which showed a remarkable 91% anti-biofilm activity at a concentration of 50 µM. mdpi.com These examples highlight the potential of amide-containing molecules in combating biofilms, but specific data for this compound is lacking.
Antiviral Activity Research
The potential for benzamide derivatives as antiviral agents is an active area of research, though specific data for this compound is not present in the current literature.
Anti-Influenza Virus Studies
A review of the literature found no studies specifically investigating the anti-influenza virus activity of this compound. The development of new anti-influenza drugs is a critical public health goal due to the emergence of resistant viral strains. nih.govresearchgate.netmedicalletter.org Research in this area is exploring a wide range of chemical structures. While direct evidence is absent for the target compound, other complex heterocyclic compounds containing amide or sulfonamide groups have been shown to possess antiviral properties against various viruses, including influenza. nih.govmdpi.com However, without direct experimental data, any potential anti-influenza activity of this compound remains purely speculative.
Mechanisms of Viral Replication Inhibition
No studies have been conducted to determine the mechanism of viral replication inhibition for this compound, as its antiviral activity has not been established. Research on other benzamide derivatives has revealed various mechanisms of action. For instance, two N-phenyl benzamides, CL212 and CL213, were found to inhibit Coxsackievirus A9 by acting as capsid binders, stabilizing the virion and preventing it from uncoating. nih.govnih.gov Another benzamide derivative, AH0109, was shown to inhibit HIV-1 replication by impairing the early stages of infection, specifically reverse transcription and the nuclear import of viral cDNA. nih.gov These studies demonstrate that the benzamide scaffold can be incorporated into molecules that interfere with diverse and critical steps in a viral life cycle. nih.govnih.gov The specific mechanism of any given derivative, however, is highly dependent on its complete chemical structure.
Enzyme and Receptor Modulation Studies
Phosphodiesterase (PDE) Inhibition (e.g., PDE4D)
Research into the direct inhibitory effects of this compound on phosphodiesterase enzymes, including the specific isoform PDE4D, has not been identified in publicly available scientific literature. While various benzamide derivatives have been investigated as PDE4 inhibitors, specific data for this compound is not available. nih.govnih.govgoogle.com
Table 1: PDE4D Inhibition Data
| Compound | Target | IC50 | Notes |
|---|
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
There are no available studies in the scientific literature that specifically assess the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B). The development of PTP1B inhibitors is an active area of research, with a focus on non-peptidyl compounds, but this particular compound has not been a subject of these investigations. nih.govresearchgate.netnih.gov
Table 2: PTP1B Inhibition Data
| Compound | Target | IC50/Ki | Notes |
|---|
Na+/Ca2+ Exchanger (NCX) Isoform Inhibition (e.g., NCX3)
An examination of published research reveals no studies dedicated to the inhibitory effects of this compound on any of the Na+/Ca2+ exchanger (NCX) isoforms, including NCX3.
Table 3: NCX3 Inhibition Data
| Compound | Target | IC50 | Notes |
|---|
Histone Deacetylase (HDAC) Inhibition
Specific data on the inhibition of histone deacetylases (HDACs) by this compound is not present in the current body of scientific literature. While other benzamide derivatives, such as N-(2-aminophenyl)-benzamides, have been identified as potent HDAC inhibitors, the activity of this compound has not been reported. frontiersin.orgnih.govnih.govresearchgate.netebi.ac.uk
Table 4: HDAC Inhibition Data
| Compound | Target | IC50 | Notes |
|---|
Receptor for Advanced Glycation End Products (RAGE) Inhibition
There is no scientific literature available that documents the inhibitory activity of this compound on the Receptor for Advanced Glycation End Products (RAGE). Research into RAGE inhibitors is ongoing, but this specific compound has not been investigated in this context. nih.govnih.govmdpi.com
Table 5: RAGE Inhibition Data
| Compound | Target | IC50 | Notes |
|---|
Modulation of Cholinesterases (Acetyl- and Butyrylcholinesterase)
A review of the available scientific literature indicates a lack of studies investigating the modulatory effects of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While other benzamide derivatives have been explored as cholinesterase inhibitors, no data exists for this compound. pdbj.orgnih.gov
Table 6: Cholinesterase Modulation Data
| Compound | Target | IC50/Ki | Notes |
|---|
Investigation of Other Kinase and Enzyme Targets (e.g., c-Met, CSF1R, DAPK1, COX-II, Sirtuin-2 Deacetylase, Viral Integrase, Carbonic Anhydrase)
Scientific literature searches did not yield specific studies investigating the activity of This compound against the following targets:
c-Met and CSF1R: No data is available on the inhibitory or modulatory effects of this compound on the receptor tyrosine kinases c-Met or Colony-Stimulating Factor 1 Receptor (CSF1R).
DAPK1: While various aryl carboxamide derivatives have been identified as inhibitors of Death-Associated Protein Kinase 1 (DAPK1), there are no specific reports on the evaluation of This compound for DAPK1 inhibition. nih.govbldpharm.comnist.gov
COX-II: The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net However, specific studies detailing the inhibitory profile of This compound against COX-II are not present in the current body of scientific literature.
Sirtuin-2 Deacetylase: Sirtuin 2 (SIRT2) has emerged as a target for antiviral and anti-infective agents. nih.govjuniperpublishers.comnih.gov Despite the investigation of other compounds as SIRT2 inhibitors, This compound has not been documented in this context.
Viral Integrase: Integrase strand transfer inhibitors are a class of antiretroviral drugs. nih.govmdpi.com There is no evidence to suggest that This compound has been screened for activity against viral integrase.
Carbonic Anhydrase: Inhibition of carbonic anhydrase isoforms has been explored with various classes of compounds, particularly sulfonamides. nih.govresearchgate.net No studies were found assessing This compound as a carbonic anhydrase inhibitor.
Due to the absence of specific experimental data for This compound on these targets, a data table of its inhibitory activities cannot be generated.
Mechanistic Insights into Anti-inflammatory and Analgesic Effects (Non-Clinical)
There is a lack of non-clinical studies providing mechanistic insights into the potential anti-inflammatory and analgesic effects of This compound .
The anti-inflammatory and analgesic actions of drugs are complex and can involve various mechanisms beyond simple enzyme inhibition. For instance, the anti-inflammatory properties of some benzamide and nicotinamide (B372718) compounds have been linked to the inhibition of the transcription factor NF-kappaB, which in turn suppresses the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). x-mol.com Another common mechanism for anti-inflammatory drugs is the inhibition of prostaglandin (B15479496) synthesis through the COX pathway. researchgate.net Some compounds exert their effects by modulating signaling pathways like the MAPK pathway or by activating protective mechanisms such as the Nrf2/heme oxygenase-1 (HO-1) axis. aaronchem.com
Analgesic effects can be mediated through both peripheral and central mechanisms, including interference with prostaglandin synthesis in the central nervous system, interaction with endogenous opioid systems, or modulation of neurotransmitter release. researchgate.net
However, without specific non-clinical research on This compound , it is not possible to determine which, if any, of these mechanisms are relevant to its activity. There are no published in vivo or in vitro studies that elucidate its specific molecular interactions, signaling pathway modulation, or effects on inflammatory mediators that would be required to understand its pharmacological profile.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Benzamide (B126) Amide Linkage Modifications
The amide linkage in N-[2-(4-methoxyphenoxy)ethyl]benzamide is a critical determinant of its structural integrity and interaction with biological targets. Modifications to this linkage can profoundly alter the compound's properties. The planarity of the amide bond, due to resonance, restricts the molecule's conformational flexibility. The number of flexible bonds in a molecule is a key topological feature that has been shown to be a good descriptor of its oral bioavailability. pharmacophorejournal.com The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are crucial for forming specific interactions with protein residues.
Replacing the amide bond with bioisosteres, such as a reverse amide, a thioamide, or an ester, can modulate the compound's metabolic stability, permeability, and binding affinity. For instance, the replacement of an amide with other functional groups is a common strategy in lead optimization to improve pharmacokinetic properties.
Role of the Methoxyphenoxy Moiety in Biological Activity
The methoxyphenoxy group is a recurring motif in biologically active compounds, often contributing significantly to target engagement and pharmacokinetic properties. The 4-methoxy substitution on the phenoxy ring is particularly noteworthy. The methoxy (B1213986) group is a strong electron-donating group through resonance, which can influence the electronic environment of the entire molecule.
In studies of related phenoxybenzamides, the nature of the substituent on the phenoxy ring has been shown to be crucial for biological activity. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a distinct decrease in activity. mdpi.com This highlights the sensitivity of the biological activity to the substitution pattern on the phenoxy ring. The methoxy group in this compound likely plays a key role in defining its interaction with specific biological targets, potentially through hydrogen bonding with the ether oxygen or through favorable electronic interactions. Research on ethyl p-methoxycinnamate (EPMC) has also indicated that the methoxy functional group plays an important role in its anti-inflammatory activity. ugm.ac.id
Influence of Substituent Groups on Aromatic Rings
The electronic nature of substituents on the aromatic rings can modulate the molecule's pKa, lipophilicity, and ability to engage in π-π stacking or other non-covalent interactions.
Electron-Donating Groups (EDGs): The 4-methoxy group on the phenoxy ring is a prime example of an EDG. By increasing the electron density of the aromatic ring, it can enhance interactions with electron-deficient pockets in a biological target.
Electron-Withdrawing Groups (EWGs): While the parent compound has an EDG, hypothetical modifications with EWGs (e.g., nitro, cyano groups) on either aromatic ring would be expected to significantly alter its biological activity. In a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, the presence of nitro (EWG) and amino (EDG) groups was evaluated for antimicrobial activity, demonstrating that such substitutions can lead to a broad spectrum of activity. nih.gov
The interplay of these electronic effects is a key consideration in the rational design of analogs.
The introduction of halogen atoms onto the aromatic rings is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. Halogens can increase lipophilicity, which can improve membrane permeability. They can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
In a study of 2-phenoxybenzamide (B1622244) derivatives, a 4-fluorophenoxy moiety was part of the lead compound with good antiplasmodial activity. mdpi.com This suggests that halogenation of the phenoxy ring can be beneficial for certain biological activities. Similarly, in the optimization of TYK2 inhibitors, 2,6-dichloro-4-cyanophenyl modifications led to improved potency. nih.gov These findings underscore the potential of halogenation as a tool for refining the activity profile of this compound analogs.
Stereochemical Considerations in Benzamide Analogs
While this compound itself is achiral, the introduction of chiral centers, for instance by substitution on the ethyl linker, would necessitate stereochemical considerations. The three-dimensional arrangement of atoms is critical for precise interaction with chiral biological macromolecules like proteins and enzymes.
In the development of TYK2 inhibitors, (1R,2R)-2-fluorocyclopropylamide modifications were used to enhance potency and selectivity, highlighting the importance of stereochemistry in achieving desired biological effects. nih.gov For any chiral analogs of this compound, the different stereoisomers would likely exhibit distinct biological activities and pharmacokinetic profiles.
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a crucial step in understanding the key chemical features required for biological activity and in guiding lead optimization. patsnap.com For this compound, a pharmacophore model would likely include:
The hydrogen bond donor and acceptor of the amide linkage.
The aromatic rings as hydrophobic features.
The ether oxygen of the methoxyphenoxy group as a potential hydrogen bond acceptor.
Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic properties. patsnap.com For this compound, optimization strategies could involve:
Systematic modification of substituents on both aromatic rings to probe the effects of electronics and sterics. patsnap.com
Bioisosteric replacement of the amide linkage to improve metabolic stability.
Conformational constraint , for example by introducing cyclic structures, to lock the molecule into a more active conformation.
The table below illustrates a hypothetical lead optimization study based on common strategies.
| Compound ID | R1 (Benzamide Ring) | R2 (Phenoxy Ring) | Linker Modification | Hypothetical Activity Change |
| Parent | H | 4-OCH₃ | -CH₂-CH₂- | Baseline |
| Analog 1 | 4-Cl | 4-OCH₃ | -CH₂-CH₂- | Potential increase in lipophilicity and activity |
| Analog 2 | H | 4-CF₃ | -CH₂-CH₂- | Introduction of a strong EWG, activity may vary |
| Analog 3 | H | 4-OCH₃ | -(S)-CH(CH₃)-CH₂- | Introduction of chirality, potential for stereospecific activity |
| Analog 4 | H | 4-OCH₃ | Cyclopropyl | Conformational restriction, may increase potency |
This structured approach to modifying the this compound scaffold is essential for developing new chemical entities with improved therapeutic potential.
Computational and in Silico Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[2-(4-methoxyphenoxy)ethyl]benzamide, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the binding mode of the compound at the atomic level.
Research on benzamide (B126) derivatives often employs molecular docking to screen for potential inhibitors of various enzymes and receptors. For instance, studies on benzamide derivatives as inhibitors of targets like PfDHODH, a key enzyme in malaria parasites, have successfully used docking to identify hit compounds. scialert.net The process typically involves preparing the 3D structure of this compound and docking it into the binding sites of a panel of known protein targets. The binding affinity is then calculated using scoring functions, which estimate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.
A hypothetical molecular docking study of this compound against a potential target, such as a kinase or a G-protein coupled receptor, would likely reveal key interactions. The methoxyphenoxy group might engage in hydrophobic interactions or pi-stacking with aromatic residues in the binding pocket, while the benzamide moiety could form crucial hydrogen bonds with the protein backbone or side chains. These predicted interactions provide a structural basis for the compound's potential biological activity and can guide the synthesis of more potent analogs.
| Computational Parameter | Description | Typical Value/Finding for Benzamide Derivatives |
| Docking Score (kcal/mol) | Estimates the binding affinity between the ligand and the target protein. Lower values indicate stronger binding. | For active benzamide derivatives, scores can range from -7 to -12 kcal/mol depending on the target. |
| Hydrogen Bonds | Key non-covalent interactions that stabilize the ligand-protein complex. | The amide group of the benzamide scaffold is a common hydrogen bond donor and acceptor. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The phenyl and methoxyphenoxy rings are expected to form significant hydrophobic contacts. |
| Binding Site Residues | Specific amino acids in the target protein that interact with the ligand. | Varies by target, but often involves aromatic and charged residues. |
Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to study the stability of the docked pose, the flexibility of the ligand and protein, and the detailed energetic contributions of various interactions.
For a compound like this compound, an MD simulation would typically be run for a period of nanoseconds to microseconds. The simulation would track the movements of all atoms in the system, providing insights into conformational changes that may occur upon binding. This is particularly important for understanding the role of water molecules in the binding site and for calculating more accurate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
Studies on similar molecules, such as phenoxyacetamide derivatives, have utilized MD simulations to confirm the stability of ligand-protein complexes and to refine the understanding of binding modes. nih.gov For this compound, MD simulations could reveal the flexibility of the ethyl linker and how this influences the positioning of the aromatic rings within the binding pocket.
| MD Simulation Parameter | Description | Significance for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand and protein over time, relative to the initial docked pose. | A stable RMSD trajectory suggests a stable binding mode. |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues in the protein. | Highlights regions of the protein that may be important for ligand binding and conformational changes. |
| Binding Free Energy (MM-PBSA/GBSA) | A more accurate estimation of the binding affinity that accounts for solvation effects. | Provides a more reliable prediction of the compound's potency. |
| Interaction Energy Analysis | Decomposes the total binding energy into contributions from individual residues. | Identifies key "hotspot" residues that are critical for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, QSAR studies are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity. nih.gov
A QSAR model for a series of analogs of this compound would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.
For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent on the benzamide ring leads to increased activity, or that the presence of a hydrogen bond donor at a specific position is crucial. Such models can then be used to prioritize the synthesis of new derivatives with potentially higher potency. nih.gov
| QSAR Model Component | Description | Example Application for Benzamide Derivatives |
| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. | LogP (lipophilicity), molecular weight, number of hydrogen bond donors/acceptors, topological polar surface area (TPSA). |
| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). jbclinpharm.org |
| Model Validation | The process of assessing the predictive power of the QSAR model. | Cross-validation (q²), correlation coefficient (r²), external validation. |
| Applicability Domain | The chemical space for which the model is expected to make reliable predictions. | Defined by the range of descriptor values of the training set compounds. |
Virtual Screening and Ligand-Based Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net For this compound, both ligand-based and structure-based virtual screening approaches can be employed.
In a ligand-based approach, the known structure of an active compound like this compound is used as a template to search for other molecules with similar properties. This can be done using 2D similarity searching (based on molecular fingerprints) or 3D shape-based screening. This method is particularly useful when the 3D structure of the biological target is not known.
Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the binding site of a known target. schrodinger.com This approach can identify novel scaffolds that are structurally different from known ligands but can still bind to the target. Both methods can be used to expand the chemical space around this compound and to identify new potential drug candidates.
| Virtual Screening Method | Description | Application for this compound |
| 2D Similarity Searching | Identifies molecules with similar topological features using molecular fingerprints. | Rapidly searching large databases for compounds with similar scaffolds. |
| 3D Shape-Based Screening | Aligns molecules based on their 3D shape and pharmacophoric features. | Finding compounds that mimic the shape and key interactions of the parent molecule. |
| Structure-Based Docking | Docks a library of compounds into the 3D structure of a biological target. | Identifying novel chemotypes that can potentially bind to a target of interest. |
| Pharmacophore Modeling | Creates a model of the essential steric and electronic features required for binding. | Guiding the design of new molecules with improved binding properties. |
Cheminformatics Analysis of Benzamide Chemical Space
Cheminformatics involves the use of computational methods to analyze and organize large amounts of chemical data. The chemical space of benzamide derivatives is vast, and cheminformatics tools are essential for navigating this space and for understanding the structure-property relationships within this class of compounds. chimia.ch
Analysis of the benzamide chemical space can involve techniques such as principal component analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE) to visualize the distribution of compounds based on their molecular properties. scispace.com This can help to identify regions of the chemical space that are underexplored and may contain novel bioactive compounds.
Furthermore, cheminformatics tools can be used to assess the "drug-likeness" of this compound and its derivatives based on criteria such as Lipinski's rule of five. This information is crucial for guiding the optimization of lead compounds towards candidates with favorable pharmacokinetic properties.
| Cheminformatics Tool/Concept | Description | Relevance to Benzamide Derivatives |
| Chemical Space Visualization | Methods like PCA and t-SNE to map high-dimensional chemical data into 2D or 3D plots. | Understanding the diversity and distribution of known benzamide compounds. |
| Molecular Scaffolds | The core structural framework of a molecule. | Identifying common and novel scaffolds within the benzamide chemical space. |
| Drug-Likeness Rules | Guidelines, such as Lipinski's rule of five, to assess the potential of a compound to be an orally active drug. | Evaluating the developability of new benzamide derivatives. |
| Property Prediction | Using computational models to predict physicochemical properties like solubility, pKa, and metabolic stability. | Guiding the design of compounds with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. |
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy of N-[2-(4-methoxyphenoxy)ethyl]benzamide allows for the identification and characterization of the different types of protons present in the molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals provide valuable information about their chemical environment and connectivity.
Typical ¹H-NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.80 - 7.78 | Multiplet | 2H | Aromatic Protons (Benzamide Ring) |
| 7.52 - 7.40 | Multiplet | 3H | Aromatic Protons (Benzamide Ring) |
| 6.88 - 6.82 | Multiplet | 4H | Aromatic Protons (Phenoxy Ring) |
| 6.75 | Broad Triplet | 1H | N-H (Amide) |
| 4.15 | Triplet | 2H | O-CH₂ |
| 3.85 | Triplet | 2H | N-CH₂ |
| 3.78 | Singlet | 3H | O-CH₃ |
The signals in the aromatic region (δ 7.80-6.82 ppm) correspond to the protons on the benzamide (B126) and phenoxy rings. The downfield shift of the two protons of the benzamide ring is due to the deshielding effect of the adjacent carbonyl group. The methoxy (B1213986) group protons appear as a sharp singlet at approximately 3.78 ppm. The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms appear as distinct triplets, indicative of their coupling with the neighboring methylene group. The broad triplet for the amide proton is a characteristic feature.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
Typical ¹³C-NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (Amide) |
| 154.2 | C-O (Phenoxy Ring, C-OCH₃) |
| 152.5 | C-O (Phenoxy Ring, C-O-CH₂) |
| 134.3 | Quaternary Carbon (Benzamide Ring) |
| 131.5 | Aromatic CH (Benzamide Ring) |
| 128.6 | Aromatic CH (Benzamide Ring) |
| 127.0 | Aromatic CH (Benzamide Ring) |
| 115.8 | Aromatic CH (Phenoxy Ring) |
| 114.8 | Aromatic CH (Phenoxy Ring) |
| 66.8 | O-CH₂ |
| 55.7 | O-CH₃ |
| 40.2 | N-CH₂ |
The carbonyl carbon of the amide group is typically observed at a downfield chemical shift (around 167.5 ppm). The aromatic carbons resonate in the region of 114-155 ppm. The carbons of the phenoxy ring attached to the oxygen atoms are shifted downfield. The aliphatic carbons of the ethyl chain and the methoxy group appear at upfield chemical shifts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Typical IR Data (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3320 | Strong, Broad | N-H Stretch (Amide) |
| 3060 | Medium | Aromatic C-H Stretch |
| 2940, 2835 | Medium | Aliphatic C-H Stretch |
| 1635 | Strong | C=O Stretch (Amide I) |
| 1540 | Strong | N-H Bend (Amide II) |
| 1510, 1485 | Strong | Aromatic C=C Stretch |
| 1240 | Strong | Aryl-O-C Asymmetric Stretch |
| 1040 | Strong | Aryl-O-C Symmetric Stretch |
The IR spectrum of this compound shows a strong, broad absorption band around 3320 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The strong absorption at 1635 cm⁻¹ is characteristic of the amide C=O stretching (Amide I band), while the band at 1540 cm⁻¹ corresponds to the N-H bending (Amide II band). The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong bands at 1240 cm⁻¹ and 1040 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the aryl ether linkage.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.
The expected molecular ion peak [M]⁺ for this compound (C₁₆H₁₇NO₃) would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
Expected Fragmentation Pattern:
The molecule is expected to fragment at the amide bond and the ether linkage, leading to characteristic fragment ions. Key fragments would include the benzoyl cation (m/z 105) and ions resulting from the cleavage of the ethyl chain.
HRMS Data:
Calculated for C₁₆H₁₇NO₃ [M+H]⁺: 272.1287
Found: A value very close to the calculated mass would confirm the molecular formula.
Elemental Analysis for Compound Purity and Composition
Elemental analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₆H₁₇NO₃.
Theoretical Composition for C₁₆H₁₇NO₃:
| Element | Percentage |
| Carbon (C) | 70.83% |
| Hydrogen (H) | 6.32% |
| Nitrogen (N) | 5.16% |
Experimental values that are within ±0.4% of the theoretical values are generally considered to confirm the purity and elemental composition of the compound.
Chromatographic Techniques for Compound Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be used to obtain a single spot for the pure compound with a characteristic retention factor (Rf) value.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used to determine the purity of the compound with high accuracy. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) would be employed. A single sharp peak in the chromatogram would indicate a high degree of purity.
Column Chromatography: This technique is often used for the purification of the synthesized compound on a larger scale. A silica (B1680970) gel stationary phase and an appropriate eluent system are used to separate the desired product from impurities.
Preclinical Research Methodologies and Models
In Vitro Cellular Assays
In vitro cellular assays represent the initial phase of preclinical testing, offering a controlled environment to assess the biological activity of a compound at the cellular and molecular level. These assays are crucial for high-throughput screening and for gaining preliminary insights into the mechanism of action.
A primary step in characterizing a novel compound involves screening its activity across a panel of human cancer cell lines to identify potential anti-cancer effects. The choice of cell lines is often guided by the structural class of the compound and its potential therapeutic targets. For benzamide (B126) derivatives, which have shown promise in oncology, a diverse panel of cell lines is typically used.
HepG2 (Hepatocellular Carcinoma): The HepG2 cell line is a well-established model for liver cancer studies. Benzamide analogues have been evaluated for their anti-proliferative activities in HepG2 cells, with some compounds demonstrating the ability to induce apoptosis and inhibit the sodium taurocholate cotransporting polypeptide (NTCP), a target in hepatocellular carcinoma. nih.govnih.gov
A2780 (Ovarian Cancer): The A2780 ovarian cancer cell line is utilized to assess the efficacy of new compounds against this gynecological malignancy. Studies on other complex molecules have demonstrated the induction of apoptosis in A2780 cells, highlighting its utility in screening for potential ovarian cancer therapeutics. nih.gov
HCT-116 (Colorectal Cancer): HCT-116 is a widely used colorectal cancer cell line. Research on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives has demonstrated their anticancer effects on HCT-116 cells, suggesting that this cell line is a relevant model for evaluating benzamides. ui.ac.idorientjchem.org
MIA PaCa-2 (Pancreatic Cancer): The MIA PaCa-2 cell line serves as a model for pancreatic ductal adenocarcinoma. nih.gov This cell line is often used to investigate the effects of novel compounds on cancer cell viability and to explore mechanisms of drug resistance. nih.govmdpi.com
MDCK (Madin-Darby Canine Kidney): While not a cancer cell line, MDCK cells are instrumental in assessing drug permeability. nih.govcreative-bioarray.com When grown as a monolayer, they form tight junctions and serve as a model for the intestinal epithelial barrier and the blood-brain barrier, which is crucial for predicting the absorption and distribution of a drug candidate. bienta.netevotec.com
| Cell Line | Cancer Type | Typical Application for Benzamide Derivatives | Reference |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Anti-proliferative and apoptosis induction studies | nih.govnih.gov |
| A2780 | Ovarian Cancer | Evaluation of apoptosis-inducing capabilities | nih.gov |
| HCT-116 | Colorectal Cancer | Screening for anticancer and inhibitory effects | ui.ac.idorientjchem.org |
| MIA PaCa-2 | Pancreatic Cancer | Assessment of effects on cell viability and drug resistance | nih.govmdpi.com |
| MDCK | - (Kidney Epithelial) | Drug permeability and transport assays | nih.govcreative-bioarray.com |
To elucidate the mechanism of action, specific enzyme inhibition and receptor binding assays are conducted. Benzamide scaffolds are known to interact with a variety of enzymes and receptors.
Enzyme Inhibition: Assays are designed to measure the ability of a compound to inhibit the activity of specific enzymes. For instance, various benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), tyrosinase, and angiotensin-converting enzyme (ACE). nih.govresearchgate.netresearchgate.net The inhibitory potency is typically quantified as the half-maximal inhibitory concentration (IC50).
Receptor Binding: Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. Substituted benzamides have been extensively studied for their binding to dopamine (B1211576) D2-like receptors (D2, D3, and D4). nih.gov These assays help in understanding the structure-activity relationship and selectivity of the compound for its target receptor. nih.gov
| Assay Type | Target Class | Example Targets for Benzamides | Typical Readout | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Enzymes | HDACs, Tyrosinase, ACE | IC50 | nih.govresearchgate.netresearchgate.net |
| Receptor Binding | Receptors | Dopamine D3 and D4 Receptors | Ki (binding affinity) | nih.govnih.gov |
Beyond direct cytotoxicity, it is important to assess the effect of a compound on cell viability and proliferation under non-toxic conditions. These assays can reveal cytostatic effects or other subtle cellular responses. For example, some benzamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines without causing immediate cell death. atlantis-press.comacgpubs.org These studies often employ assays that measure metabolic activity, such as the MTT assay, or real-time cell analysis systems to monitor cell growth over time.
Calcium mobilization assays are crucial for studying targets that modulate intracellular calcium levels, such as G-protein coupled receptors (GPCRs) and calcium channels. moleculardevices.commoleculardevices.com The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput system that uses fluorescent dyes sensitive to calcium to measure changes in intracellular calcium concentration upon receptor activation or ion channel opening. aatbio.comresearchgate.net Given that many benzamides target GPCRs, FLIPR assays would be a key methodology to investigate the functional activity of N-[2-(4-methoxyphenoxy)ethyl]benzamide on such targets.
In Vivo Animal Models (Excluding Clinical Human Trials)
In vivo animal models are indispensable for understanding the physiological and pathological effects of a compound in a whole organism. These models provide critical information on efficacy, pharmacokinetics, and potential mechanisms of action in a more complex biological system.
To investigate the therapeutic potential of a compound like this compound, various animal models of human diseases are utilized. taconic.comfrontiersin.org The choice of model depends on the intended therapeutic application. For instance, in the context of cancer, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the anti-tumor efficacy of a compound. accegen.com For neurodegenerative diseases, models that mimic aspects of the human condition, such as those induced by neurotoxins or genetic modifications, are employed to assess neuroprotective effects. nih.gov Studies on benzamide derivatives have utilized such models to explore their therapeutic potential in various disease contexts.
Efficacy Studies in Relevant Biological Systems
Detailed research findings on the efficacy of this compound are not available in the reviewed scientific literature.
No data tables summarizing the results of in vitro or in vivo efficacy studies could be compiled as no such studies were identified.
Future Research Directions and Preclinical Development Prospects
Design and Synthesis of Next-Generation Benzamide (B126) Derivatives
The design and synthesis of new chemical entities are the cornerstones of drug discovery. For benzamide derivatives, future efforts will likely focus on creating molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
A recent study detailed the design and synthesis of 21 novel benzamide derivatives, with a focus on their potential as broad-spectrum anticancer agents. nih.gov One of the synthesized compounds, BJ-13, demonstrated significant antiproliferative activity in various cancer cell lines, particularly gastric cancer cells. nih.gov Mechanistic investigations revealed that BJ-13 induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov This highlights a key strategy in next-generation design: the incorporation of pharmacophores that can elicit specific cellular responses.
Another approach involves the hybridization of the benzamide scaffold with other pharmacologically active moieties. For instance, novel benzamide-hydroxypyridinone (HPO) hybrids have been designed as multi-targeting agents for Alzheimer's disease. nih.gov These compounds aim to simultaneously inhibit monoamine oxidase B (MAO-B) and chelate iron, both of which are implicated in the pathology of the disease. nih.gov Compound 8g from this series emerged as a potent and selective MAO-B inhibitor. nih.gov
Furthermore, structural modifications of the benzamide core and its substituents will continue to be a primary strategy. The synthesis of benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds has yielded potent PARP-1 inhibitors with significant anticancer activity. nih.gov Compound 13f , for example, exhibited nanomolar inhibitory activity against PARP-1 and potent anticancer effects against human colorectal cancer cells. nih.gov The exploration of diverse substitution patterns on the benzamide ring is a key avenue for modulating biological activity.
The following table summarizes some recently synthesized benzamide derivatives and their primary findings:
| Compound/Series | Therapeutic Area | Key Findings |
| BJ-13 | Anticancer (Gastric Cancer) | Induces apoptosis via ROS-mediated mitochondrial dysfunction. nih.gov |
| Benzamide-HPO Hybrids (e.g., 8g) | Alzheimer's Disease | Act as multi-targeting agents by inhibiting MAO-B and chelating iron. nih.gov |
| Benzamide Derivatives (e.g., 13f) | Anticancer (Colorectal Cancer) | Potent inhibitors of PARP-1 with significant in vitro anticancer activity. nih.gov |
| Benzoylthioureido Benzenesulfonamide Derivatives | Carbonic Anhydrase Inhibition | Several compounds showed potent inhibition of various human carbonic anhydrase isoforms. nih.gov |
Exploration of Novel Biological Targets for Therapeutic Intervention
A crucial aspect of future research will be the identification and validation of novel biological targets for benzamide derivatives. While this class of compounds has established roles as, for example, antipsychotics and antiemetics, their therapeutic potential is far from exhausted.
Recent research has demonstrated that benzamide derivatives can be designed to target the bacterial cell division protein FtsZ. mdpi.com This protein is essential for bacterial survival and represents a promising target for the development of new antibiotics, particularly against drug-resistant strains. mdpi.com Although challenges such as efflux pump-mediated resistance remain, the ability of some benzamide compounds to inhibit FtsZ in both Gram-positive and Gram-negative bacteria opens up new avenues for antimicrobial drug discovery. mdpi.com
In the realm of oncology, beyond established targets like PARP, researchers are exploring other pathways. A study on novel benzamide derivatives identified their potential as antitumor agents by targeting poly(ADP-ribose) polymerase-1 (PARP-1), which plays a key role in DNA damage repair. nih.gov This highlights the continued importance of targeting DNA repair mechanisms in cancer therapy.
Furthermore, the discovery of a series of tamsulosin (B1681236) derivatives, which are structurally related to benzamides, as selective ANO1 inhibitors points towards new therapeutic possibilities for osteoporosis. acs.org ANO1, a calcium-activated chloride channel, has been identified as a novel target for this bone disease. acs.org
Development of Advanced Synthetic Strategies for Scalable Production
The transition from a promising lead compound to a marketable drug necessitates the development of efficient and scalable synthetic routes. Future research will undoubtedly focus on optimizing the synthesis of benzamide derivatives to make their production more cost-effective and environmentally friendly.
Recent methodologies have explored various approaches to benzamide synthesis. Traditional methods often involve the reaction of a carboxylic acid with an amine, sometimes requiring harsh conditions or leading to moderate yields. researchgate.netresearchgate.net More advanced strategies aim to overcome these limitations. For example, nickel-catalyzed C-H functionalization of benzamides represents a powerful tool for constructing complex molecules from simple precursors. rsc.org This method offers high atom economy and allows for the introduction of diverse functional groups at specific positions.
Another area of development is the use of milder reaction conditions. Researchers have reported the synthesis of azepinone derivatives, which are important structural motifs in many bioactive compounds, through a rhodium(III)-catalyzed intramolecular annulation of benzamides with allylic alcohols under mild conditions. science.gov
The table below outlines some synthetic approaches for benzamide derivatives:
| Synthetic Method | Description | Advantages |
| Traditional Amidation | Reaction of a carboxylic acid or its activated derivative with an amine. researchgate.netresearchgate.net | Well-established and versatile. |
| Nickel-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds in the benzamide scaffold. rsc.org | High atom economy, allows for late-stage diversification. |
| Rhodium-Catalyzed Annulation | Intramolecular cyclization to form complex ring systems. science.gov | Access to diverse and complex molecular architectures under mild conditions. |
| Bioisosterism-Based Design | Replacement of a functional group with another that has similar physical or chemical properties to enhance biological activity. nih.gov | Can lead to improved potency and pharmacokinetic properties. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzamides
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process for benzamides. nih.govijettjournal.orgmdpi.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures.
AI algorithms can be employed for:
Target Identification: Analyzing biological data to identify and validate new therapeutic targets for benzamide derivatives. nih.gov
Virtual Screening: Screening large virtual libraries of benzamide compounds to identify those with the highest probability of binding to a specific target. mdpi.com
De Novo Drug Design: Generating novel benzamide structures with desired pharmacological properties using generative models. mdpi.com
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of benzamide candidates, helping to prioritize those with the best drug-like profiles. nih.govnih.gov
For instance, in silico ADMET predictions were performed for a series of newly synthesized benzamide derivatives, indicating favorable pharmacokinetic and safety profiles for the lead compounds. nih.gov This early-stage computational assessment can significantly reduce the time and cost associated with preclinical development. The integration of AI and ML is expected to accelerate the entire drug discovery pipeline, from initial hit identification to lead optimization. nih.govacs.org
Investigation of Multi-Targeting Benzamide Ligands
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. The development of multi-targeting ligands, which can simultaneously modulate multiple biological targets, offers a promising strategy for treating multifactorial diseases like cancer and neurodegenerative disorders. nih.gov
The design of benzamide-hydroxypyridinone hybrids for Alzheimer's disease is a prime example of this approach. nih.gov By combining a MAO-B inhibitory moiety with an iron-chelating group, these compounds address two distinct pathological pathways of the disease. nih.gov This strategy can lead to enhanced therapeutic efficacy and potentially reduce the emergence of drug resistance.
Future research in this area will focus on the rational design of benzamide derivatives that can interact with a predefined set of targets. This will require a deep understanding of the structural biology of the targets and the use of computational tools to design ligands with the desired polypharmacological profile. The development of such multi-targeting agents holds significant promise for the future of medicine.
Q & A
Q. What synthetic strategies are optimal for preparing N-[2-(4-methoxyphenoxy)ethyl]benzamide, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 4-methoxyphenoxyethylamine and benzoyl derivatives. Key steps include:
-
Coupling Agents : Use dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or acetonitrile .
-
Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
-
Yield Optimization : Pre-activation of the carboxylic acid (e.g., benzoyl chloride) and stoichiometric excess of the amine (1.2–1.5 equivalents) enhance efficiency.
- Data Table :
| Parameter | Condition | Reference |
|---|---|---|
| Coupling Agent | DCC/DMAP in CH₂Cl₂ | |
| Reaction Temperature | 0°C → RT | |
| Purification Method | Silica gel chromatography | |
| Typical Yield | 65–78% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include:
- Aromatic protons (δ 6.8–7.8 ppm for benzamide and methoxyphenoxy groups).
- Ethyleneoxy –CH₂– protons (δ 3.8–4.2 ppm) .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 314.1392 for C₁₆H₁₆NO₃) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Analysis : Conduct a risk assessment per ACS guidelines, focusing on mutagenicity (Ames II testing recommended) and decomposition risks (DSC for thermal stability) .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?
- Methodological Answer :
-
Substitution Patterns : Modify the methoxy position (para vs. meta) or replace the benzamide with heteroaromatic groups (e.g., thiazole) to assess antimicrobial potency .
-
In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like cytochrome P450 or bacterial enzymes .
-
Bioisosteric Replacement : Substitute the ethyleneoxy linker with sulfonamide or amide groups to evaluate pharmacokinetic improvements .
- Data Table :
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Para-methoxy | Antifungal: 12.5 µM | |
| Thiazole replacement | Antibacterial: 8.3 µM |
Q. What experimental designs resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., β-lactamase) with cell viability (MTT assay) to distinguish target-specific vs. cytotoxic effects .
- Standardized Conditions : Control pH (7.4), temperature (37°C), and serum content (10% FBS) in assays .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm reproducibility across ≥3 independent trials .
Q. How can crystallography and computational modeling advance understanding of this compound’s mechanism?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., fungal CYP51) to resolve binding modes (resolution ≤2.0 Å recommended) .
- MD Simulations : Run 100-ns trajectories in GROMACS to analyze stability of ligand-protein complexes .
- QM/MM Calculations : Assess electronic interactions (e.g., charge transfer) at the benzamide-methoxy interface .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the phenolic oxygen for enhanced aqueous solubility .
- Nanoparticle Formulation : Use PLGA-based carriers (size <200 nm, PDI <0.3) for sustained release in murine models .
- Lipophilicity Adjustment : LogP optimization via substituent tuning (target LogP = 2–3 for blood-brain barrier penetration) .
Q. How do structural analogs compare in multitarget pharmacological profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
